molecular formula C3H5BrO2 B048846 3-Bromopropionic acid CAS No. 590-92-1

3-Bromopropionic acid

Cat. No.: B048846
CAS No.: 590-92-1
M. Wt: 152.97 g/mol
InChI Key: DHXNZYCXMFBMHE-UHFFFAOYSA-N
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Description

3-Bromopropionic acid, also known as β-bromopropionic acid, is an organic compound with the molecular formula C3H5BrO2. It appears as white to slightly yellow crystalline powder and is soluble in water, alcohol, ether, chloroform, and benzene. This compound is primarily used in organic synthesis due to its reactive bromine group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropionic acid can be synthesized through the reaction of acrylonitrile with hydrogen bromide to form bromopropionitrile, which is then hydrolyzed to yield this compound. The reaction involves adding acrylonitrile to boiling hydrobromic acid and refluxing at 130°C for six hours. The solid obtained is extracted with ethanol, and the crude product is distilled under reduced pressure .

Industrial Production Methods: Another method involves the addition of acrylic acid to hydrogen bromide. This reaction is carried out at temperatures ranging from 30°C to 120°C, with the reaction formula being CH2=CHCOOH + HBr → BrCH2CH2COOH. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrobromic Acid: Used in the synthesis of this compound from acrylonitrile.

    Ethanol: Used for extracting the solid product during synthesis.

    Alkaline Solutions: Used for hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromopropionic acid involves its ability to alkylate mercaptans and other sulfur-containing compounds. This property makes it useful in various biochemical applications, including enzyme inhibition and metabolic pathway studies . The bromine atom in this compound is highly reactive, allowing it to participate in substitution reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

    2-Bromopropionic Acid: Similar in structure but with the bromine atom on the second carbon.

    4-Bromobutyric Acid: Contains an additional carbon in the chain.

    Bromoacetic Acid: A shorter chain analog with the bromine atom on the first carbon.

    6-Bromohexanoic Acid: A longer chain analog with the bromine atom on the sixth carbon.

Uniqueness: 3-Bromopropionic acid is unique due to its specific placement of the bromine atom on the third carbon, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for specific substitution reactions and hydrolysis, making it valuable in organic synthesis and industrial applications .

Biological Activity

3-Bromopropionic acid (3-BPA) is a halogenated fatty acid that has garnered attention in biochemical research due to its diverse biological activities. This compound serves as an important tool in studies of enzyme inhibition, metabolic pathways, and potential toxicological effects. Below is a detailed examination of its biological activity, supported by data tables and relevant case studies.

This compound is known for its ability to act as an alkylating agent, particularly targeting nucleophilic sites in proteins such as cysteine residues. This interaction can disrupt protein structure and function, leading to significant biological consequences.

  • Chemical Structure : The molecular formula of 3-BPA is C₃H₅BrO₂, with a bromine atom attached to the propionic acid backbone.
  • Mechanism : The compound modifies cysteine residues through alkylation, which can inhibit enzyme activity. For example, it has been shown to inactivate horse liver alcohol dehydrogenase by modifying cysteine residue 174, impairing its enzymatic function .

Enzyme Inhibition

This compound has been extensively studied for its role in inhibiting various enzymes:

  • Horse Liver Alcohol Dehydrogenase : It exhibits Michaelis kinetics with a Ki of approximately 2 mM, demonstrating its effectiveness as an enzyme inhibitor .
  • Malate Dehydrogenase : Research indicates that 3-BPA can form abortive ternary complexes with malate dehydrogenase, affecting its activity and metabolic pathways.

Toxicological Effects

The toxicological profile of this compound reveals potential health risks associated with exposure:

  • Neurotoxicity : Studies have linked exposure to 1-bromopropane (the parent compound) and its metabolite 3-BPA to neurological disorders in both humans and animal models .
  • Mutagenicity and Carcinogenicity : Toxicological evaluations suggest that 3-BPA may induce mutagenic effects and tumor formation, raising concerns regarding its safety in industrial applications .

Table 1: Recovery Studies of this compound in Urine Samples

Spike Level (μg/mL)Mean Recovered (μg/mL)Average % RecoveryStandard Deviation (μg/mL)% Relative Standard Deviation
21.91960.115.7
109.32930.131.4
5048.9980.360.7
Overall 95% 3.1%

This table summarizes the results from recovery studies conducted to evaluate the accuracy of analytical methods for measuring 3-BPA levels in urine samples .

Case Studies

  • Enzyme Inhibition Study :
    • A study demonstrated that the inhibition of horse liver alcohol dehydrogenase by this compound was concentration-dependent, with significant effects observed at concentrations as low as 2 mM.
    • The study highlighted the importance of cysteine modification in the enzyme's active site, which is crucial for understanding the biochemical pathways affected by this compound.
  • Toxicological Assessment :
    • A comprehensive risk evaluation indicated that chronic exposure to compounds like 1-bromopropane and its metabolites could lead to severe neurotoxic effects.
    • The assessment included data suggesting a correlation between occupational exposure levels and reported neurological symptoms among workers .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromopropionic acid and its esters, and how do their yields compare?

Methodological Answer: this compound can be synthesized via two main routes:

  • Route 1: Reaction of acrylonitrile with hydrobromic acid (HBr) under reflux (130°C, 6 hours), followed by hydrolysis and purification via distillation .
  • Route 2: Heating 2-cyanoethanol with 40% HBr (2 hours, reflux), achieving yields >80% .

For its methyl ester derivative (this compound methyl ester):

  • Esterification: Direct reaction of this compound with methanol yields ~82% .
  • Alternative: Bromination of methyl acrylate with HBr achieves ~97% yield .
Synthetic Route Yield Conditions Reference
Acrylonitrile + HBr~80%130°C, 6 hours, reflux
2-Cyanoethanol + HBr>80%Reflux, 2 hours
Esterification (acid + methanol)82%Standard esterification conditions
Bromination of methyl acrylate97%HBr addition

Q. How does the acidity of this compound compare to structurally related brominated acids?

Methodological Answer: The acidity of this compound (pKa ~2.8) is influenced by the electron-withdrawing effect of the bromine atom at the β-position. In comparative studies:

  • This compound is less acidic than 2,2-dibromopropionic acid (pKa ~1.2) due to reduced inductive effects in the β-position .
  • 3,3-Dibromopropionic acid exhibits stronger acidity (pKa ~1.5) than the mono-brominated derivative .

Experimental validation involves potentiometric titration or computational modeling (e.g., DFT) to assess electronic effects .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard:

  • Urine Analysis: Derivatize this compound with diazomethane to form methyl esters, followed by GC-MS separation (LOD: ~0.1 µg/mL) .
  • Sample Preparation: Acidify urine to pH 2, extract with ethyl acetate, and concentrate under nitrogen .

Interference studies show no cross-reactivity with structurally similar metabolites (e.g., 2-bromopropionic acid) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to its corrosive properties (Skin Corr. 1B classification) .
  • Ventilation: Work in a fume hood to avoid inhalation (density: 1.48 g/mL at 25°C; volatile at elevated temperatures) .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How is this compound utilized in polymer functionalization for drug delivery systems?

Methodological Answer: this compound is grafted onto polyethyleneimine (PEI) to enhance hydrophobicity for drug encapsulation:

  • Procedure: React linear PEI with this compound (1:5 molar ratio) in methanol, neutralize with Na₂CO₃, and purify via dialysis .
  • Outcome: Functionalized PEI (PEI-prop) improves loading of hydrophobic drugs (e.g., paclitaxel) by 40% compared to unmodified PEI .

Q. What role does this compound play in synthesizing selenium-containing compounds?

Methodological Answer: It reacts with sodium selenide (Na₂Se) to form 3,3′-diselanediyldipropionic acid , a redox-responsive linker:

  • Synthesis: Combine this compound with Na₂Se in ethanol under nitrogen (24 hours, RT). Purify via recrystallization .
  • Application: This compound enables pH- and ROS-responsive drug release in nanocarriers .

Q. How is this compound validated as a biomarker for 1-bromopropane exposure?

Methodological Answer:

  • Validation Study: Compare urinary this compound levels in occupationally exposed workers (spray adhesive industry) vs. controls using GC-MS. No detection in low-exposure groups confirms specificity .
  • Method Optimization: Adjust derivatization time (30 minutes) and column temperature (70°C to 250°C gradient) to minimize matrix effects .

Q. How can researchers reconcile discrepancies in synthetic yields of this compound derivatives?

Methodological Answer: Variability arises from:

  • Reagent Purity: Use ≥97% HBr to avoid side reactions (e.g., dibromination) .
  • Temperature Control: Maintain strict reflux conditions (±2°C) to optimize bromopropionitrile intermediate formation .

Q. What mechanistic insights explain the electronic effects of bromine in this compound?

Methodological Answer:

  • Inductive Effect: The β-bromine withdraws electron density via σ-bonds, stabilizing the deprotonated form (pKa reduction vs. propionic acid) .
  • Steric Effects: Minimal steric hindrance at the β-position allows efficient nucleophilic substitution in alkylation reactions .

Q. How can inter-laboratory variability in this compound quantification be minimized?

Methodological Answer:

  • Standardization: Use deuterated internal standards (e.g., 3-bromopropionic-d₄ acid) to correct for extraction efficiency .
  • Collaborative Trials: Participate in round-robin testing to harmonize GC-MS parameters (e.g., ionization voltage: 70 eV) .

Properties

IUPAC Name

3-bromopropanoic acid
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InChI

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
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InChI Key

DHXNZYCXMFBMHE-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)C(=O)O
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Molecular Formula

C3H5BrO2
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DSSTOX Substance ID

DTXSID9060443
Record name Propanoic acid, 3-bromo-
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Molecular Weight

152.97 g/mol
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Physical Description

Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS]
Record name 3-Bromopropionic acid
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Boiling Point

140-142 °C @ 45 MM HG
Record name 3-BROMOPROPANOIC ACID
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Solubility

SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC
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Density

1.48
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Color/Form

PLATES FROM CARBON TETRACHLORIDE

CAS No.

590-92-1
Record name 3-Bromopropionic acid
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Record name 3-BROMOPROPANOIC ACID
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Melting Point

62.5 °C
Record name 3-Bromopropionic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromopropionic acid
3-Bromopropionic acid
3-Bromopropionic acid
3-Bromopropionic acid
3-Bromopropionic acid
3-Bromopropionic acid

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